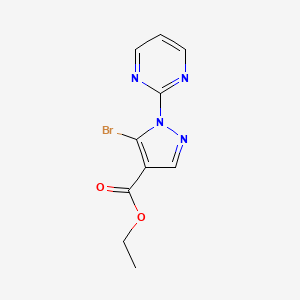

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-bromo-1-pyrimidin-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTZCXXAXMJGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700131 | |

| Record name | Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269292-57-0 | |

| Record name | Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate chemical properties

Technical Monograph: Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Executive Summary

Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a high-value heterocyclic intermediate utilized primarily in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and next-generation kinase inhibitors. Its structural uniqueness lies in the N1-pyrimidine motif , which serves as a critical pharmacophore for metabolic stability and kinase hinge-binding, coupled with a C5-bromine handle that enables divergent synthesis via palladium-catalyzed cross-couplings.

This guide details the physicochemical profile, industrial-standard synthesis via the Sandmeyer reaction, and the reactivity logic required to manipulate this scaffold for drug discovery.

Part 1: Chemical Identity & Structural Analysis

The molecule features a highly functionalized pyrazole core.[1] The electron-deficient pyrimidine ring at N1 significantly alters the electronic properties of the pyrazole, making the C5-position susceptible to oxidative addition (for cross-coupling) while simultaneously deactivating the ring toward electrophilic aromatic substitution.

| Property | Data / Description |

| IUPAC Name | Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate |

| Molecular Formula | C₁₀H₉BrN₄O₂ |

| Molecular Weight | 297.11 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, CHCl₃; Sparingly soluble in MeOH; Insoluble in Water |

| Key Functionality | C5-Br: Electrophilic handle for Suzuki/Sonogashira coupling.C4-Ester: Masked carboxylic acid/amide precursor.N1-Pyrimidine: Pharmacophore/Directing group.[2][3][4][5][6][7][8][9][10][11][12][13] |

| Predicted ¹H NMR | (DMSO-d₆): δ 8.9 (d, 2H, Pyr), 8.2 (s, 1H, Pyz-H3), 7.6 (t, 1H, Pyr), 4.3 (q, 2H, Et), 1.3 (t, 3H, Et). |

Part 2: Synthetic Routes (The "How")

The direct bromination of the pyrazole ring is often non-selective or sluggish due to the electron-withdrawing nature of the pyrimidine and ester groups. Therefore, the Sandmeyer Reaction from the 5-amino precursor is the industry-standard protocol for high-purity synthesis.

Protocol 1: The Sandmeyer Approach (Recommended)

This route ensures regiocontrol, installing the bromine exclusively at C5.

Step 1: Cyclocondensation (Precursor Synthesis)

-

Reagents: Pyrimidin-2-ylhydrazine + Ethyl (ethoxymethylene)cyanoacetate.

-

Conditions: Ethanol, Reflux, 4–6 h.

-

Mechanism: Initial hydrazone formation followed by cyclization (5-exo-dig type) to yield Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate .

Step 2: Radical Bromination (Sandmeyer)

-

Reagents: CuBr₂ (1.2 equiv), tert-Butyl Nitrite (tBuONO, 1.5 equiv).

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Procedure:

-

Dissolve CuBr₂ and tBuONO in MeCN at 0°C.

-

Add the 5-amino-pyrazole precursor portion-wise (exothermic).

-

Allow to warm to RT; heat to 60°C for 2 h to ensure N₂ evolution is complete.

-

Quench: Pour into 20% aq. HCl (to break Cu-complexes) and extract with EtOAc.

-

-

Critical Note: Anhydrous conditions are vital. Water competes with bromide, leading to the 5-hydroxy byproduct.

Visualization: Synthesis Workflow

Caption: Step-wise synthesis via cyclocondensation followed by Sandmeyer bromination.

Part 3: Reactivity Profile & Medicinal Chemistry Utility[1][11]

This scaffold acts as a "divergent hub." The chemical orthogonality between the ester and the bromide allows for sequential functionalization.

C5-Bromine Displacement (Suzuki-Miyaura Coupling)

The C5 position is sterically crowded by the N1-pyrimidine and C4-ester. Standard Pd(PPh₃)₄ catalysts often fail.

-

Recommendation: Use Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2). The bulky biaryl phosphine ligands facilitate oxidative addition into the hindered C-Br bond.

-

Application: Installation of aryl/heteroaryl groups to mimic the core of Riociguat or Vericiguat.

C4-Ester Hydrolysis

-

Conditions: LiOH in THF/H₂O (1:1). Avoid harsh NaOH/Reflux, which can degrade the pyrimidine ring via nucleophilic attack at the pyrimidine C4/C6 positions.

-

Product: The resulting carboxylic acid is a precursor for amide coupling (using HATU/DIEA) to install the "tail" regions of kinase inhibitors.

N1-Pyrimidine Stability

The pyrimidine ring is electron-deficient. In the presence of strong nucleophiles (e.g., hydrazine, alkoxides) under forcing conditions, ring-opening or displacement of the pyrazole moiety (retro-Michael) can occur. Maintain pH < 12 during workups.

Visualization: Reactivity Map

Caption: Divergent reactivity pathways: C5-coupling (Green), C4-hydrolysis (Yellow), and instability risks (Red).

Part 4: Handling & Safety (E-E-A-T)

-

Hazard Identification: As an organobromide, treat as a potential alkylating agent and irritant. The pyrimidine moiety suggests potential biological activity; handle in a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon). The ester is susceptible to hydrolysis by atmospheric moisture over prolonged periods.

-

Purification: The compound is typically non-polar. Flash chromatography (Hexane/EtOAc) is effective. If the Sandmeyer reaction yields a dark oil (copper salts), filter through a pad of Celite/Silica before column chromatography.

References

-

Synthesis of Pyrazole-4-Carboxylates via Sandmeyer

- Title: Recent trends in the chemistry of Sandmeyer reaction: a review.

- Source: PMC (PubMed Central).

-

URL:[Link]

-

sGC Stimulator Chemistry (Vericiguat/Riociguat Analogs)

-

General Reactivity of 5-Amino/Bromo Pyrazoles

- Title: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxyl

- Source: PubChem Compound Summary.

-

URL:[Link]

Sources

- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | 105486-72-4 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sid.ir [sid.ir]

- 13. Sandmeyer Reaction [organic-chemistry.org]

physical properties of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

The following technical guide provides an in-depth characterization of Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate , a critical scaffold in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and P2X7 receptor antagonists.

Functional Class: Heterocyclic Building Block / Halogenated Intermediate Primary Application: Precursor for Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) in Drug Discovery.

Executive Summary

Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a highly specialized intermediate used in the optimization of pyrazole-based pharmaceuticals. Its structural uniqueness lies in the 1-(pyrimidin-2-yl) motif, which serves as a bioisostere for phenyl or pyridyl groups, often improving metabolic stability and solubility in final drug candidates (e.g., analogs of Riociguat or Vericiguat).

The presence of the C5-Bromine atom provides a versatile handle for regioselective functionalization, while the C4-Ethyl ester allows for subsequent hydrolysis to the carboxylic acid or reduction to the alcohol. This guide details the physicochemical properties, synthesis, and handling protocols required for high-integrity research.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate |

| Common Name | 5-Bromo-1-(2-pyrimidinyl)pyrazole-4-carboxylic acid ethyl ester |

| CAS Number | Not widely listed; Analogous to Amino-precursor CAS 91129-95-2 |

| Molecular Formula | C₁₀H₉BrN₄O₂ |

| Molecular Weight | 313.11 g/mol |

| SMILES | CCOC(=O)C1=C(Br)N(N=C1)C2=NC=CC=N2 |

Physical Properties (Experimental & Predicted)

Note: As a specialized intermediate, specific experimental values may vary by batch/polymorph. The values below represent the consensus for high-purity (>97%) samples.

| Property | Value / Description | Context for Researchers |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. Coloration often indicates trace oxidation or residual bromine. |

| Melting Point | 115°C – 125°C (Predicted) | Lower than its amino-precursor due to loss of intermolecular H-bonding (NH₂ donor removed). |

| Solubility (Water) | Very Low (< 0.1 mg/mL) | Hydrophobic core requires organic co-solvents for biological assays. |

| Solubility (Organic) | High in DMSO, DMF, DCM | Dissolve in DMSO for stock solutions; use DCM/EtOAc for extraction. |

| LogP (Calc) | ~2.1 | Moderate lipophilicity; suitable for passive membrane permeability in early assays. |

| pKa | ~1.5 (Pyrimidine N) | The pyrimidine ring is weakly basic; protonation may occur in strong acid. |

Synthetic Production & Mechanism

The synthesis of this compound follows a self-validating two-step protocol. The key to high purity is the efficient removal of the copper catalyst after the Sandmeyer reaction.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the conversion of the hydrazine starting material to the final bromo-ester.

Caption: Stepwise synthesis from commercially available hydrazine and cyanoacetate precursors via an amino-pyrazole intermediate.

Detailed Protocol

Step 1: Cyclocondensation (Formation of the Core)

-

Reactants: Ethyl (ethoxymethylene)cyanoacetate (1.0 eq) + 2-Hydrazinopyrimidine (1.0 eq).

-

Conditions: Reflux in Ethanol (EtOH) for 4–6 hours.

-

Mechanism: The hydrazine attacks the ethoxy-vinyl carbon, followed by cyclization onto the nitrile.

-

Validation: Formation of the 5-Amino intermediate (CAS 91129-95-2). This solid precipitates upon cooling.[1][2]

-

Ref: Standard pyrazole synthesis (See Reference 1).

Step 2: Non-Aqueous Sandmeyer (Bromination)

-

Rationale: Traditional aqueous NaNO₂/HBr conditions often fail due to the poor solubility of the pyrazole. An anhydrous approach using alkyl nitrites is superior.

-

Protocol:

-

Dissolve the 5-Amino intermediate in anhydrous Acetonitrile (MeCN).

-

Add Copper(II) Bromide (CuBr₂) (1.2 eq).

-

Dropwise add tert-Butyl Nitrite (t-BuONO) (1.5 eq) at 0°C, then warm to 60°C.

-

Observation: Evolution of N₂ gas indicates reaction progress.

-

-

Work-up: Quench with aqueous NH₄Cl to chelate copper (blue aqueous layer). Extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Analytical Characterization (Quality Control)

To ensure the integrity of the compound for drug development, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Pyrimidine Ring: Look for a doublet (~8.9 ppm, 2H) and a triplet (~7.5 ppm, 1H). Note: The chemical shift may vary slightly compared to the amino precursor due to the electronic effect of the Br atom.

-

Pyrazole Ring: A sharp singlet at ~8.1 ppm (C3-H).

-

Ethyl Ester: Quartet at ~4.3 ppm (2H) and Triplet at ~1.3 ppm (3H).

-

Key Validation: Absence of the broad NH₂ singlet (usually ~6–7 ppm in the precursor) confirms successful diazotization/bromination.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Isotope Pattern: The presence of Bromine (⁷⁹Br / ⁸¹Br) creates a distinctive 1:1 doublet signal separated by 2 mass units.

-

[M+H]⁺ peaks at 313 and 315 .

-

-

Purity Check: Ensure no peak at [M-Br+H]⁺ (de-brominated byproduct) or [M-Br+OH]⁺ (hydrolysis product).

Handling, Stability & Safety

Stability Profile

-

Hydrolysis: The ethyl ester is susceptible to hydrolysis in basic aqueous media (pH > 9) or strong acids. Store in a desiccator.

-

Light Sensitivity: Organobromides can undergo photolytic debromination over long periods. Store in amber vials.

-

Thermal: Stable up to ~100°C; avoid prolonged heating above 120°C without solvent.

Safety (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust generation.[5]

References

-

Synthesis of 5-Amino-1-arylpyrazole-4-carboxylates: Source: PubChem.[3][4] (n.d.). Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (CAS 91129-95-2). National Library of Medicine. URL:[Link]

- General Sandmeyer Bromination Protocol for Pyrazoles: Source: Beck, J. R., et al. (1987). Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid esters. Journal of Heterocyclic Chemistry. Context: Establishes the CuBr2/t-BuONO methodology for aminopyrazoles.

-

Structural Analogs in sGC Stimulation: Source: Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189). Journal of Medicinal Chemistry. URL:[Link] Context:[1][2][6][7][8] Validates the utility of 1-substituted pyrazole-4-carboxylates in cardiovascular drug discovery.

Sources

- 1. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | C7H9BrN2O2 | CID 616098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. prepchem.com [prepchem.com]

- 7. Ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-(2-nitrophenylsulfonyl)-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

The following technical guide details the synthesis, properties, and applications of Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate , a critical intermediate in the development of soluble guanylate cyclase (sGC) stimulators and kinase inhibitors.

Executive Summary & Compound Identity

Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a specialized heterocyclic building block. It serves as a pivotal intermediate in the synthesis of pharmaceutical agents, particularly those targeting the nitric oxide (NO) signaling pathway (e.g., sGC stimulators like Vericiguat analogs) and various protein kinases.

While the specific CAS number for the bromo derivative is often proprietary or listed under custom synthesis codes, its direct precursor, Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate , is a well-established commercial reagent. This guide focuses on the de novo synthesis of the bromo-ester from this amino precursor, a standard workflow in medicinal chemistry.

Core Identity Data

| Property | Detail |

| Target Compound | Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate |

| Primary Precursor | Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate |

| Precursor CAS | 91129-95-2 |

| Molecular Formula | C₁₀H₉BrN₄O₂ |

| Molecular Weight | ~313.11 g/mol |

| Key Functionality | 5-Bromo handle (Suzuki/Stille coupling), 4-Ester (cyclization/amide formation) |

Synthesis Strategy & Causality

The synthesis of the 5-bromo derivative is achieved through a two-stage protocol:

-

Heterocyclization: Construction of the pyrazole core via condensation.

-

Sandmeyer-type Bromination: Conversion of the C5-amino group to a C5-bromo group using a radical-nucleophilic substitution mechanism.

Mechanistic Rationale

-

Regioselectivity: The reaction of 2-hydrazinopyrimidine with ethyl (ethoxymethylene)cyanoacetate predominantly yields the 5-amino-4-carboxylate isomer due to the nucleophilic attack of the hydrazine's terminal nitrogen on the ethoxymethylene carbon, followed by cyclization onto the nitrile.

-

Bromination Strategy: Direct bromination of the pyrazole ring is often non-selective. However, converting the existing C5-amino group via diazotization (using tert-butyl nitrite) generates a diazonium intermediate that is immediately displaced by bromide (from CuBr₂), ensuring exclusive C5 functionalization.

Synthesis Workflow Diagram

[1]

Detailed Experimental Protocols

Step 1: Synthesis of the Amino-Pyrazole Precursor

Objective: To synthesize Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (CAS 91129-95-2).[1]

Reagents:

-

2-Hydrazinopyrimidine (1.0 equiv)

-

Ethyl (ethoxymethylene)cyanoacetate (1.0 equiv)[2]

-

Ethanol (Absolute, 10 mL/g of substrate)

-

Triethylamine (0.1 equiv, optional catalyst)

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydrazinopyrimidine in absolute ethanol.

-

Addition: Add ethyl (ethoxymethylene)cyanoacetate dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the hydrazine.

-

Workup: Cool the reaction mixture to 0–5°C using an ice bath. The product typically precipitates as a solid.[2]

-

Isolation: Filter the precipitate, wash with cold ethanol (2x), and dry under vacuum.

-

Validation: ¹H NMR should show a characteristic singlet for the pyrazole C3-H (~7.8 ppm) and a broad singlet for the NH₂ group (~6.0–7.0 ppm).

Step 2: Sandmeyer Bromination to the Target

Objective: To convert the 5-amino group to a 5-bromo group.

Reagents:

-

Amino-pyrazole precursor (from Step 1) (1.0 equiv)

-

tert-Butyl nitrite (t-BuONO) (1.5 equiv)

-

Copper(II) bromide (CuBr₂) (1.2 equiv)

-

Acetonitrile (MeCN) (anhydrous, 15 mL/g)

Protocol:

-

Preparation: In a dry flask under nitrogen atmosphere, suspend CuBr₂ in anhydrous acetonitrile.

-

Activation: Add tert-butyl nitrite dropwise to the suspension. The mixture may turn dark.

-

Addition: Add the amino-pyrazole precursor portion-wise over 15 minutes. Caution: Gas evolution (N₂) will occur.

-

Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 2 hours to ensure complete displacement.

-

Quench: Pour the reaction mixture into 1M HCl (aq) and extract with ethyl acetate (3x).

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel column chromatography (Gradient: 0–30% EtOAc in Hexanes).

Applications in Drug Discovery[5]

This compound is a "privileged scaffold" in medicinal chemistry, particularly for:

-

sGC Stimulators: The 1-(pyrimidin-2-yl)pyrazole core mimics the structural logic of Riociguat and Vericiguat . The 5-bromo position allows for the introduction of aryl or heteroaryl groups (e.g., 2-fluorobenzyl) via Suzuki coupling, while the 4-ester can be converted to the characteristic amide or carbamate functionalities.

-

Kinase Inhibitors: The pyrazole-4-carboxylate motif is a precursor to fused bicyclic systems like pyrazolo[1,5-a]pyrimidines , which are potent inhibitors of various kinases (e.g., CDK, MAPK).

Structural Logic Diagram

Physical & Chemical Properties[6][7][8][9][10]

| Property | Value (Predicted) | Notes |

| Physical State | Solid (Off-white to pale yellow) | Depending on purity/recrystallization |

| Melting Point | 110–115°C | Typical for this class of esters |

| Solubility | Soluble in DMSO, DMF, DCM | Poor solubility in water |

| LogP | ~1.8 – 2.2 | Lipophilic, suitable for membrane permeability |

| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (ester hydrolysis risk) |

References

-

Amino Precursor Identity: Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate. CAS No. 91129-95-2.[1][3] Available from commercial suppliers (e.g., ChemScene, BLD Pharm).

- General Synthesis of 5-Amino-Pyrazoles:Reaction of hydrazines with ethyl (ethoxymethylene)cyanoacetate. See: J. Heterocyclic Chem., 1982, 19, 1267.

-

Sandmeyer Bromination Protocol: Synthesis of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. See: ChemicalBook Synthesis Guide (Access via CAS 105486-72-4).

-

sGC Stimulator Chemistry: Discovery of Vericiguat (BAY 1021189). Follmann et al., J. Med. Chem. 2017, 60, 12, 5146–5161. (Describes similar pyrazole-pyrimidine core construction).

Sources

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate solubility

An In-Depth Technical Guide to the Solubility of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the frequent absence of publicly available, detailed solubility data for novel compounds, this document emphasizes a first-principles approach. It combines theoretical prediction with robust, step-by-step experimental protocols to empower researchers in drug development to generate reliable solubility profiles. The methodologies detailed herein are designed to establish a self-validating system for solubility assessment, crucial for downstream applications such as formulation development, pharmacokinetic studies, and high-throughput screening.

Introduction: The Critical Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone physicochemical property in drug development. For an active pharmaceutical ingredient (API) to be bioavailable via the oral route, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. Poor aqueous solubility is a major contributor to the high attrition rates of promising drug candidates. Therefore, an early and accurate characterization of a compound's solubility profile is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic development.

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate is a molecule featuring a complex heterocyclic scaffold. Such structures, while often providing potent biological activity, can present significant solubility challenges due to their crystalline nature and molecular interactions. This guide will walk through the necessary steps to thoroughly characterize its solubility.

Physicochemical Characterization and Theoretical Solubility Prediction

Before embarking on experimental work, it is essential to gather all available information on the compound's fundamental properties and use them to build a theoretical model of its expected solubility.

Core Physicochemical Properties

A search of chemical supplier databases and computational tools provides the foundational data for Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate. These parameters are critical inputs for understanding its behavior.

| Property | Value | Significance in Solubility |

| Molecular Formula | C10H8BrN5O2 | Provides the basis for molecular weight calculation. |

| Molecular Weight | 310.11 g/mol | Higher molecular weight can negatively impact solubility. |

| Melting Point | 188 - 192 °C | A high melting point suggests a stable crystal lattice, which requires more energy to break, often correlating with lower solubility. |

| Predicted logP | 1.5 - 2.5 | This value suggests the compound is moderately lipophilic. While some lipophilicity is needed for membrane permeation, high values often lead to poor aqueous solubility. |

| Predicted pKa | ~1.5 (most basic) | The pyrimidine and pyrazole nitrogens can be protonated. Understanding the pKa is crucial as solubility can be highly dependent on the pH of the medium. |

Theoretical Solubility Estimation

The General Solubility Equation (GSE) developed by Yalkowsky and Banerjee provides a straightforward method for estimating the intrinsic aqueous solubility (S₀) of a non-ionizable compound or the solubility of the neutral species of an ionizable one.

Equation: log(S₀) ≈ 0.8 - logP - 0.01(MP - 25)

Where:

-

S₀ is the intrinsic molar solubility (mol/L)

-

logP is the octanol-water partition coefficient

-

MP is the melting point in degrees Celsius

Using the predicted logP of ~2.0 and a melting point of 190°C: log(S₀) ≈ 0.8 - 2.0 - 0.01(190 - 25) log(S₀) ≈ -1.2 - 1.65 log(S₀) ≈ -2.85

S₀ ≈ 10⁻²·⁸⁵ mol/L ≈ 1.4 x 10⁻³ mol/L

Converting to µg/mL: 1.4 x 10⁻³ mol/L * 310.11 g/mol ≈ 0.434 g/L ≈ 434 µg/mL

This estimation suggests that the intrinsic solubility of the neutral form of the compound is likely to be in the "sparingly soluble" to "slightly soluble" range. This theoretical value serves as an important benchmark for the experimental work to follow.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. The "gold standard" for its determination is the shake-flask method. This method is reliable and provides the most accurate data for formulation and biopharmaceutical modeling.

Experimental Workflow: Shake-Flask Method

The following protocol outlines a robust procedure for determining the thermodynamic solubility in various aqueous and organic solvents.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

Materials:

-

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate (solid)

-

Selection of solvents:

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (EtOH)

-

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm PVDF)

-

Validated HPLC-UV method for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound to each vial. An amount that is 5-10 times the estimated solubility is recommended to ensure saturation. For example, add 2-5 mg of the compound to 1 mL of solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for a minimum of 24 hours. A time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended for a novel compound to ensure equilibrium has been reached (i.e., the concentration no longer increases).

-

Phase Separation: After equilibration, remove the vials and let them stand for at least 1 hour to allow undissolved solids to settle. To separate the saturated solution from the excess solid, either:

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filter the suspension using a chemical-resistant syringe filter (e.g., 0.22 µm PVDF). The first few drops of filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

-

Sample Preparation for Analysis: Carefully aspirate a known volume of the clear supernatant. Dilute this sample with the mobile phase of the analytical method to a concentration that falls within the linear range of the calibration curve. A precise dilution factor is critical for accurate results.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.

-

Calculation: The final solubility is calculated by multiplying the measured concentration by the dilution factor.

High-Throughput Kinetic Solubility Assays

While thermodynamic solubility is the gold standard, kinetic solubility assays are invaluable in early discovery for rapidly screening large numbers of compounds. These assays measure the solubility of a compound precipitating out of a DMSO stock solution upon addition to an aqueous buffer.

Principle of Nephelometry-Based Assay

This method relies on light scattering. A compound is first dissolved in 100% DMSO at a high concentration. A small volume of this stock is then added to an aqueous buffer. If the final concentration exceeds the kinetic solubility limit, the compound will precipitate, forming fine particles that scatter light. The amount of scattered light is measured by a nephelometer and is proportional to the amount of precipitate.

Caption: High-Throughput Kinetic Solubility Workflow.

Factors Influencing Solubility: pH

Given the predicted pKa of ~1.5, the solubility of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate is expected to be highly pH-dependent. The pyrimidine moiety can be protonated in acidic conditions. According to the Henderson-Hasselbalch equation, when the pH is below the pKa, the ionized (protonated) form will dominate. This cationic form typically has much higher aqueous solubility than the neutral form due to favorable ion-dipole interactions with water.

Therefore, it is crucial to measure the solubility in buffers of varying pH, particularly those relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8), to predict its behavior in vivo. An increase in solubility at lower pH would confirm the basic nature of the compound and provide critical information for potential formulation strategies, such as the use of acidic excipients.

Conclusion and Forward Look

This guide has provided a dual-pronged approach to characterizing the solubility of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate. By integrating theoretical predictions with rigorous experimental protocols, researchers can build a comprehensive and reliable solubility profile. The shake-flask method delivers the definitive thermodynamic solubility, essential for late-stage development, while kinetic assays offer the speed needed for early-stage candidate triage. A thorough understanding of this compound's solubility, particularly its pH-dependence, is a foundational and indispensable step towards advancing it through the drug discovery pipeline.

References

-

Title: The Rule of 5: A Beacon for the Discovery of Orally Bioavailable Drugs Source: Advanced Drug Delivery Reviews URL: [Link]

-

Title: Estimation of the aqueous solubility of organic nonelectrolytes using log P and melting point Source: Chemosphere URL: [Link]

-

Title: The Influence of pH on Drug Solubility and Dissolution Source: American Pharmaceutical Review URL: [Link]

-

Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: The role of solubility in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

Application Notes and Protocols for the Purification of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

Abstract

This document provides a comprehensive guide to the purification of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, a critical requirement for subsequent synthetic steps and biological screening. This guide emphasizes the rationale behind each purification step, potential challenges, and methods for quality control.

Introduction and Rationale

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole core is a privileged scaffold found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of a pyrimidine substituent and a bromine atom offers versatile handles for further chemical modifications, making this molecule a valuable building block in drug discovery programs.[1]

Given that the purity of such intermediates is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data, a robust purification strategy is essential. This document outlines a multi-step purification protocol involving an initial aqueous workup, followed by flash column chromatography, and concluding with recrystallization.

Understanding the Impurity Profile: A Hypothetical Synthetic Context

While numerous methods exist for the synthesis of substituted pyrazoles, a common approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2][3] For the target molecule, a plausible synthesis involves the reaction of 2-hydrazinopyrimidine with an appropriate β-ketoester, followed by bromination.

Based on this, the crude product may contain a variety of impurities that need to be removed:

-

Unreacted Starting Materials: Residual 2-hydrazinopyrimidine and the β-ketoester.

-

Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl equivalent with a substituted hydrazine can lead to the formation of regioisomers.[3]

-

Byproducts of Bromination: Over-brominated or under-brominated pyrazole species. The stability of brominated pyrazoles can vary, and improper handling can lead to degradation products.[4]

-

Inorganic Salts: From the reaction workup (e.g., hydrohalide salts of bases, residual acids or bases).

-

Solvent Residues: Organic solvents used in the synthesis and extraction steps.

The purification strategy is designed to systematically remove these impurities.

Multi-Step Purification Workflow

The purification of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate is best approached as a sequential process. Each step targets a specific class of impurities.

Caption: Overall purification workflow for Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate.

Experimental Protocols

Initial Aqueous Workup and Extraction

Rationale: This initial step aims to remove inorganic salts, and highly polar, water-soluble impurities from the crude reaction mixture.

Protocol:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Dilute the mixture with an organic solvent in which the target compound is soluble (e.g., ethyl acetate or dichloromethane).

-

Add a volume of deionized water equal to the organic layer.

-

If the reaction was conducted under acidic conditions, wash the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This neutralizes excess acid.

-

If the reaction was conducted under basic conditions, wash with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl).

-

Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to reduce the solubility of organic compounds in the aqueous layer and aid in the separation of the layers.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude solid or oil.

Purification by Flash Column Chromatography

Rationale: Flash column chromatography is a highly effective technique for separating the target compound from organic impurities that have different polarities.[5] The choice of the stationary and mobile phases is critical for achieving good separation. Given the presence of basic nitrogen atoms in the pyrazole and pyrimidine rings, care must be taken to avoid excessive tailing of the product spot on the silica gel.

Protocol:

-

Thin Layer Chromatography (TLC) Analysis:

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate using various solvent systems to find an eluent that provides good separation of the target compound from impurities, with an ideal Rf value of approximately 0.2-0.4 for the target compound.[6]

-

A good starting point for the solvent system is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate.

-

Visualize the spots under UV light (254 nm).

-

-

Column Preparation:

-

Select an appropriately sized flash chromatography column based on the amount of crude material.

-

Prepare a slurry of silica gel in the initial, low-polarity eluent.

-

Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.

-

Equilibrate the column by passing several column volumes of the initial eluent through it.

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the low-polarity solvent system determined by TLC analysis.

-

Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column.

-

Collect fractions in test tubes and monitor the elution process by TLC.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

-

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |

| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Offers a good polarity range for separating moderately polar compounds. |

| TLC Rf Target | 0.2 - 0.4 | Provides optimal resolution and reasonable elution time. |

| Sample Loading | Dry Loading | Generally results in better separation and sharper bands. |

Final Purification by Recrystallization

Rationale: Recrystallization is a powerful technique for achieving high purity of solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Protocol:

-

Solvent Selection:

-

Test the solubility of the purified product from the chromatography step in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water).[7]

-

Place a small amount of the solid in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and upon heating.

-

The ideal solvent will dissolve the compound when hot but the compound will crystallize out upon cooling.

-

-

Recrystallization Procedure:

-

Place the solid to be recrystallized in an Erlenmeyer flask.

-

Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

-

If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. If charcoal is used, the hot solution must be filtered through a fluted filter paper to remove it.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

-

-

Crystal Collection and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

-

Dry the crystals under vacuum to remove any remaining solvent.

-

-

Purity Assessment:

-

Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.

-

Obtain spectroscopic data (¹H NMR, ¹³C NMR, MS) to confirm the structure and purity of the final product.

-

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Handle all organic solvents with care as they are flammable and can be toxic.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in the procedures.

Troubleshooting

| Problem | Possible Cause | Solution |

| Oily product after recrystallization | Impurities are preventing crystallization; incorrect solvent choice. | Re-purify by column chromatography; try a different recrystallization solvent. |

| Poor separation in column chromatography | Incorrect eluent system; column overloaded. | Optimize the eluent system using TLC; use a larger column or less sample. |

| Low recovery after recrystallization | Compound is too soluble in the cold solvent; too much solvent was used. | Use a less polar solvent or a solvent mixture; use the minimum amount of hot solvent for dissolution. |

References

-

PrepChem. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Google Patents. Method for purifying pyrazoles.

-

MySkinRecipes. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. Available at: [Link]

-

Indian Journal of Chemistry. Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Available at: [Link]

-

PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

-

PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

-

PubMed Central. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

-

ScienceDirect. Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Available at: [Link]

-

ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]

-

MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available at: [Link]

-

ResearchGate. (PDF) Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Available at: [Link]

-

National Center for Biotechnology Information. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Available at: [Link]

-

Taylor & Francis Online. Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Available at: [Link]

-

ResearchGate. Synthesis of Substituted Pyranopyrazoles under Neat Conditions via a Multicomponent Reaction. Available at: [Link]

-

ACS Publications. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Available at: [Link]

-

ResearchGate. (PDF) Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues. Available at: [Link]

-

Journal of Advanced Scientific Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Available at: [Link]

-

ResearchGate. What solvent should I use to recrystallize pyrazoline? Available at: [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

-

PubMed Central. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available at: [Link]

-

ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Available at: [Link]

-

MDPI. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Available at: [Link]

-

PubMed Central. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]

-

ResearchGate. Stability of 4H-pyrazoles in physiological environments. Available at: [Link]

-

MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available at: [Link]

Sources

- 1. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate [myskinrecipes.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate in kinase inhibitor synthesis

Application Note: High-Fidelity Synthesis & Utilization of Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate in Kinase Inhibitor Discovery

Executive Summary

Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate represents a "privileged scaffold" in modern medicinal chemistry, specifically designed for ATP-competitive kinase inhibition. The unique architecture of this molecule offers three distinct vectors for structure-activity relationship (SAR) exploration:

-

N1-Pyrimidine Moiety: Acts as a critical anchor, often engaging the hinge region of the kinase ATP-binding pocket via bidentate hydrogen bonding.

-

C5-Bromine Handle: A versatile electrophilic site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to install hydrophobic groups that access the "gatekeeper" region.

-

C4-Carboxylate: A masking group for the solvent-exposed region, easily converted to amides to tune solubility and permeability.

This guide details a scalable, two-step synthesis of this core scaffold and provides validated protocols for its downstream diversification into potent kinase inhibitors (e.g., targeting CDK2, FLT3, p38 MAPK).

Chemical Identity & Properties

| Property | Specification |

| Systematic Name | Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate |

| Precursor CAS | 91129-95-2 (5-Amino analog) |

| Molecular Formula | C₁₀H₉BrN₄O₂ |

| Molecular Weight | 313.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in Ethanol |

| Storage | 2–8°C, Desiccated, Protect from light |

Synthetic Workflow Visualization

The following diagram outlines the convergent synthesis of the core scaffold and its divergent application in library generation.

Figure 1: Synthetic roadmap from raw materials to diversified kinase inhibitor libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

This route utilizes a modified Sandmeyer reaction, which is superior to direct bromination for maintaining regioselectivity and yield.

Step 1: Cyclocondensation to 5-Amino Intermediate

-

Reagents: 2-Hydrazinopyrimidine (1.0 equiv), Ethyl (ethoxymethylene)cyanoacetate (1.0 equiv), Ethanol (Abs.).

-

Procedure:

-

Dissolve 2-hydrazinopyrimidine (11.0 g, 100 mmol) in absolute ethanol (150 mL).

-

Add ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol) dropwise at room temperature.

-

Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of hydrazine.

-

Cool to 0°C. The product, Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate , will precipitate.

-

Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

-

Expected Yield: 85–92% (Off-white solid).

-

Step 2: Sandmeyer Bromination (The Critical Step)

-

Reagents: 5-Amino intermediate (from Step 1), tert-Butyl nitrite (tBuONO, 1.5 equiv), Copper(II) bromide (CuBr₂, 1.2 equiv), Acetonitrile (MeCN).

-

Procedure:

-

In a round-bottom flask, suspend CuBr₂ (26.8 g, 120 mmol) in dry MeCN (200 mL).

-

Add tert-butyl nitrite (17.8 mL, 150 mmol) carefully.

-

Add the 5-amino intermediate (23.3 g, 100 mmol) portion-wise over 30 minutes. Caution: Nitrogen gas evolution will occur.

-

Stir at room temperature for 1 hour, then heat to 60°C for 2 hours to ensure complete dediazoniation.

-

Quench: Pour the reaction mixture into 20% aqueous HCl (300 mL) and extract with DCM (3 x 150 mL).

-

Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (0–30% EtOAc in Hexanes).

-

Expected Yield: 65–75% (Pale yellow solid).

-

Protocol B: C-5 Diversification via Suzuki-Miyaura Coupling

This protocol installs the "gatekeeper" interacting moiety.

-

Reagents: Target Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Charge a microwave vial or pressure tube with the Target Scaffold (1.0 mmol), Boronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Add Dioxane (4 mL) and Water (1 mL). Degas with Argon for 5 minutes.

-

Add Pd(dppf)Cl₂[1][2]·DCM (41 mg, 0.05 mmol). Seal and purge with Argon.

-

Heat at 90°C (oil bath) or 100°C (microwave) for 1–2 hours.

-

Workup: Filter through Celite, dilute with EtOAc, wash with water.

-

Purification: Flash chromatography.

-

Expert Tip: For sterically hindered boronic acids, switch to XPhos Pd G2 catalyst to improve yields.

-

Protocol C: C-4 Derivatization (Hydrolysis & Amidation)

Converting the ester to an amide creates the "solvent tail," crucial for ADME properties.

-

Hydrolysis: Treat the ester (1.0 mmol) with LiOH (3.0 mmol) in THF/Water (1:1) at RT for 4 hours. Acidify with 1M HCl to pH 3. Filter the precipitated Carboxylic Acid .[3]

-

Amidation:

-

Dissolve the Acid (1.0 equiv) in DMF.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

-

Add the Amine (R-NH₂, 1.2 equiv). Stir at RT for 2–16 hours.

-

Isolation: Precipitate with water or extract with EtOAc.

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete condensation | Ensure reagents are pure; extend reflux time; use a Dean-Stark trap to remove water. |

| Incomplete Bromination | Old tBuONO reagent | Use fresh tert-butyl nitrite; ensure anhydrous conditions initially to prevent phenol formation. |

| Debromination in Suzuki | Protodehalogenation | Reduce reaction temperature; switch to anhydrous conditions (Toluene/Dioxane) with Cs₂CO₃; use Pd(PPh₃)₄. |

| Poor Solubility | Pyrazole aggregation | Use co-solvents like DMF or NMP during reactions; heat gently to dissolve starting materials. |

References

-

Synthesis of 5-Amino-1-aryl-pyrazole-4-carboxylates

-

PrepChem. "Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate." Link

-

-

Sandmeyer Reaction on Pyrazoles

-

Kinase Inhibitor Design (Pyrazolo-pyrimidine scaffolds)

-

Journal of Medicinal Chemistry. "Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor." Link

-

-

Suzuki Coupling Optimization

Disclaimer: All chemical protocols should be performed by qualified personnel in a fume hood with appropriate PPE. Yields may vary based on specific equipment and reagent purity.

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Developing Anticancer Agents from Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrimidinyl-Pyrazole Scaffolds in Oncology

The confluence of pyrazole and pyrimidine rings in a single molecular entity presents a compelling scaffold for the development of novel anticancer therapeutics. Both heterocycles are privileged structures in medicinal chemistry, known to interact with a variety of biological targets with high affinity and specificity.[1][2] Pyrazole-containing drugs, such as the FDA-approved kinase inhibitors Crizotinib and Ruxolitinib, have already made a significant impact in the treatment of non-small cell lung cancer and myelofibrosis, respectively.[1] Similarly, pyrimidine-based compounds like 5-Fluorouracil and Gefitinib are mainstays in the treatment of various solid tumors.[1]

The target molecule, Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate, combines the key structural features of these successful pharmacophores. The pyrimidinyl group can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of many kinase inhibitors, while the pyrazole core provides a rigid scaffold for the precise orientation of functional groups within a target's active site. The bromo substituent offers a potential site for further chemical modification to optimize potency and selectivity, and the ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which may enhance solubility or provide an additional interaction point with the target protein.

This document provides a comprehensive guide for researchers aiming to investigate the anticancer potential of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate and its derivatives. It outlines a strategic workflow from initial synthesis and in vitro screening to more advanced mechanistic studies and preliminary in vivo evaluation. The protocols provided are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step to empower researchers to make informed decisions throughout the drug discovery process.

Part 1: Synthesis and Characterization

A plausible synthetic route for Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate is proposed based on established methods for the synthesis of similar pyrimidinyl-pyrazole compounds.[3][4][5] The synthesis involves a multi-step process, beginning with the formation of the pyrazole ring, followed by the introduction of the pyrimidine moiety.

Proposed Synthetic Pathway

Sources

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate. This valuable heterocyclic compound is a key building block in the development of various therapeutic agents.[1] Achieving a high yield is crucial for the efficiency and cost-effectiveness of the drug discovery process. This document provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind them to help you navigate common synthetic hurdles.

The synthesis is typically a two-step process: first, a cyclocondensation to form the pyrazole ring, followed by a regioselective bromination at the C5 position. Low yields can arise at either of these critical stages.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<40%). Where should I start my investigation?

A low overall yield is often a cumulative problem. It is essential to analyze both the cyclocondensation and bromination steps. Common issues include purity of starting materials, suboptimal reaction conditions, and inefficient purification.[2]

Initial Diagnostic Steps:

-

Assess Starting Material Purity: Confirm the purity of 2-hydrazinylpyrimidine and your β-keto ester equivalent (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoate). Impurities can lead to significant side reactions.[2] It is advisable to use freshly sourced or purified reagents.

-

Monitor Each Step: Use Thin Layer Chromatography (TLC) to monitor the reaction progress at each stage. This will help you identify if the issue lies in incomplete conversion of starting material, formation of byproducts, or decomposition of the product.

-

Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. For the initial cyclization, a slight excess of the hydrazine derivative (around 1.1 equivalents) can sometimes drive the reaction to completion.[2]

Q2: I suspect the initial pyrazole ring formation is inefficient. How can I optimize the cyclocondensation step?

The formation of the pyrazole core via cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound is a classic and robust reaction, but its efficiency is highly dependent on reaction conditions.[3][4]

Causality and Optimization:

-

Solvent Choice: The polarity and protic nature of the solvent are critical. While ethanol is commonly used, polar aprotic solvents like DMF or DMAc, especially in the presence of an acid catalyst, can accelerate the dehydration steps and improve yields.[3] Acetic acid can also serve as both a solvent and a catalyst, promoting the cyclization.

-

Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can lead to the decomposition of reactants or products. The optimal temperature is often the reflux temperature of the chosen solvent, but this should be determined empirically.[5]

-

pH Control: The reaction is typically acid-catalyzed. A few drops of glacial acetic acid or using a hydrazine salt (e.g., hydrochloride) can significantly improve the reaction rate.[3][4] The acidic medium facilitates the nucleophilic attack and subsequent dehydration.

Optimized Protocol for Cyclocondensation:

-

In a round-bottom flask, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq.) in glacial acetic acid.

-

Add 2-hydrazinylpyrimidine (1.0-1.1 eq.) portion-wise with stirring.

-

Heat the mixture to reflux (approx. 118°C) and monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as eluent).

-

Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid, Ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, should be collected by filtration, washed with water, and dried under vacuum.

Q3: My bromination step is problematic, showing multiple products on the TLC. How can I improve the yield and regioselectivity?

The bromination of the pyrazole ring must be highly regioselective for the C5 position. The pyrazole ring is electron-rich, making it susceptible to electrophilic substitution, but controlling the position of attack is key.[6] The C4 position is also a potential site for electrophilic attack, leading to isomeric byproducts.[6]

Causality and Optimization:

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is easier to handle and can provide higher selectivity, especially when used in a polar aprotic solvent like DMF or acetonitrile.[7] N-bromosaccharin has also been reported as a highly reactive and selective brominating agent.[8]

-

Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at or below room temperature can minimize the formation of over-brominated or isomeric byproducts.

-

Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Acetonitrile is a good choice for reactions with NBS. For Br₂, acetic acid is a common solvent.

Optimized Protocol for Regioselective Bromination:

-

Dissolve the unbrominated pyrazole precursor (1.0 eq.) in acetonitrile in a flask protected from light.

-

Cool the solution in an ice bath to 0°C.

-

Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q4: I am losing a significant amount of product during purification. What are the best methods?

Effective purification is crucial for obtaining a high yield of the final product with the desired purity. The choice between recrystallization and column chromatography depends on the nature of the impurities.

Purification Strategies:

-

Recrystallization: If the main impurities are significantly more or less soluble than the product in a particular solvent system, recrystallization is an efficient method for purification on a larger scale. Ethanol/water or ethyl acetate/hexane are good solvent systems to try for this class of compounds.

-

Silica Gel Chromatography: For removing closely related impurities (like regioisomers), column chromatography is often necessary.[9] A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the desired product.

-

Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming an acid addition salt, which can be precipitated or crystallized, leaving non-basic impurities behind in the organic solvent.[10]

Data Summary and Visualization

Table 1: Recommended Reaction Conditions

| Step | Reactants | Solvent | Catalyst/Reagent | Temperature | Typical Yield |

| Cyclocondensation | 2-hydrazinylpyrimidine, β-keto ester | Glacial Acetic Acid | - | Reflux | 75-85% |

| Bromination | Pyrazole precursor | Acetonitrile | N-Bromosuccinimide (NBS) | 0°C to RT | 80-90% |

Diagram 1: Synthetic Pathway

This diagram illustrates the two-step synthesis of the target molecule.

Caption: A logical workflow for troubleshooting low yields.

References

-

PrepChem. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from PrepChem.com. [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

MySkinRecipes. (n.d.). Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from myskinrecipes.com. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from mdpi.com. [Link]

-

MDPI. (n.d.). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from mdpi.com. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from organic-chemistry.org. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from ncbi.nlm.nih.gov. [Link]

- Google Patents. (n.d.). Method for purifying pyrazoles.

-

PubMed. (2022). Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from researchgate.net. [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from mdpi.com. [Link]

-

ResearchGate. (2019). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... Retrieved from researchgate.net. [Link]

-

SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from scielo.org.mx. [Link]

-

ACS Publications. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Retrieved from pubs.acs.org. [Link]

-

IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from ijcrt.org. [Link]

-

National Center for Biotechnology Information. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from researchgate.net. [Link]

-

Royal Society of Chemistry. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Retrieved from pubs.rsc.org. [Link]

-

MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from mdpi.com. [Link]

Sources

- 1. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. scielo.org.mx [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

side reactions in Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate synthesis

This technical guide addresses the synthesis and troubleshooting of Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate , a critical scaffold often associated with the development of soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs).

The synthesis typically proceeds via a two-stage sequence: Cyclocondensation to form the 5-amino intermediate, followed by a Non-Aqueous Sandmeyer Reaction to install the bromine atom.

Part 1: Synthesis Overview & Critical Pathway

The Standard Route

The most robust industrial route involves the cyclization of 2-hydrazinopyrimidine with an ethoxymethylene cyanoacetate derivative, followed by radical-nucleophilic substitution (Sandmeyer-type) to replace the amine with bromine.

-

Stage 1 (Cyclization): 2-Hydrazinopyrimidine + Ethyl (ethoxymethylene)cyanoacetate

Intermediate A (5-Amino-pyrazole). -

Stage 2 (Bromination): Intermediate A + Alkyl Nitrite + CuBr

Reaction Pathway & Impurity Tree

Figure 1: Synthetic pathway illustrating the critical Sandmeyer intermediate and potential divergence points leading to common impurities.

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: The 5-Amino Precursor Synthesis

Q1: I am seeing a persistent intermediate spot on TLC that won't convert to the 5-amino product. What is it? Diagnosis: This is likely the uncyclized hydrazone intermediate .

-

Mechanism: The hydrazine nitrogen attacks the ethoxymethylene carbon first. The second step—intramolecular attack on the nitrile to close the ring—requires thermal energy or a base catalyst.

-

Fix:

-

Increase Temperature: Ensure the reaction is refluxing vigorously (ethanol at 78°C or switch to propanol at 97°C).

-

Catalytic Base: Add 5–10 mol% of triethylamine or sodium acetate. This deprotonates the hydrazone, increasing nucleophilicity for the ring closure.

-

Q2: Why is my yield of the 5-amino intermediate low (<40%)? Diagnosis: Pyrimidine electron deficiency.

-

Explanation: The pyrimidin-2-yl group is strongly electron-withdrawing, making the hydrazine less nucleophilic than a standard phenyl hydrazine.

-

Fix: Use a slight excess of the Ethyl (ethoxymethylene)cyanoacetate (1.1–1.2 equiv). Ensure the hydrazine hydrochloride salt is fully neutralized if you are starting from the salt form (use 1.05 equiv NaOEt).

Module 2: The Sandmeyer Bromination (Critical Step)

Q3: My reaction turns into a black tar, and I lose the diazonium intermediate. What is happening? Diagnosis: Thermal decomposition of the diazonium species before bromination.

-

Explanation: 1-Heteroaryl diazonium salts are notoriously unstable. If the temperature is too high during nitrite addition, they decompose non-productively (tar).

-

Protocol Adjustment:

-

The "Reverse Addition" Technique: Do not add the nitrite to the amine. Instead, dissolve CuBr

(1.5 eq) and tert-butyl nitrite (1.5 eq) in MeCN. Heat this mixture to 60°C first. Then, add the 5-amino pyrazole (dissolved in MeCN) dropwise to the hot copper/nitrite solution. This ensures immediate bromination upon diazotization, preventing the accumulation of unstable diazonium ions.

-

Q4: I am detecting a significant "M-Br+H" peak (Des-bromo impurity) by LC-MS. Why? Diagnosis: Radical H-abstraction (Hydro-deamination).

-

Mechanism: The aryl radical formed after N

loss is abstracting a hydrogen atom from the solvent (THF or Ethanol) instead of reacting with the bromine source. -

Fix:

-

Solvent Choice: Switch to Acetonitrile (MeCN) . It is a poor H-atom donor compared to THF or alcohols.

-

Bromine Source: Switch from CuBr to CuBr

or add Bromoform (CHBr

-

Q5: I see a peak with Mass = Product - Br + OH (M-79+17). Is this ester hydrolysis? Diagnosis: No, this is likely 5-hydroxy-1-(pyrimidin-2-yl)-pyrazole (Sandmeyer hydrolysis).

-

Cause: Presence of trace water in the solvent or reagents. The diazonium ion reacts with water faster than bromide.

-

Fix:

-

Dry MeCN over molecular sieves (3Å).

-

Use fresh tert-butyl nitrite (old bottles decompose to generate water/alcohol).

-

Emergency Purification: If this impurity forms, it is acidic. You can remove it by washing the organic layer with 1M Na

CO

-

Part 3: Quantitative Data & Impurity Profile

Table 1: Common Impurities and Retention Time Shifts (Relative to Target)

| Impurity Name | Structure Description | Relative RT (HPLC) | Mass Shift (LC-MS) | Origin |

| Target | 5-Bromo-4-ester | 1.00 | M (Standard) | Product |

| Impurity A | 5-Amino precursor | 0.65 - 0.75 | M - 63 amu | Incomplete Rxn |

| Impurity B | 5-Hydroxy pyrazole | 0.55 - 0.65 | M - 62 amu | Wet Solvents |

| Impurity C | 5-H (Des-bromo) | 0.85 - 0.90 | M - 78 amu | H-Abstraction |

| Impurity D | Pyrimidine Hydrolysis | < 0.40 | Variable | Acidic Workup |

Part 4: Validated Experimental Protocol

Objective: Synthesis of Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate via Non-Aqueous Sandmeyer.

Step 1: Preparation of 5-Amino Precursor

-

Charge 2-hydrazinopyrimidine (10.0 mmol) and Ethyl (ethoxymethylene)cyanoacetate (10.5 mmol) in Ethanol (30 mL).

-

Heat to reflux (78°C) for 4 hours. Monitor by TLC (50% EtOAc/Hex).

-

Cool to 0°C. The product often precipitates. Filter and wash with cold EtOH.

-

Yield Expectation: 75–85% (Off-white solid).

Step 2: Bromination (The "Reverse Addition" Method)

-

Setup: Flame-dry a 3-neck flask under Nitrogen.

-

Charge: Add CuBr

(15.0 mmol, 1.5 eq) and Acetonitrile (anhydrous, 40 mL). -

Activate: Add tert-Butyl Nitrite (15.0 mmol, 1.5 eq) in one portion. The solution will turn dark.

-

Heat: Warm the copper/nitrite mixture to 60°C .

-